molecular formula C7H14O4 B8512378 2-Hydroxy-4-methoxy-3,3-dimethylbutanoic acid

2-Hydroxy-4-methoxy-3,3-dimethylbutanoic acid

Cat. No. B8512378
M. Wt: 162.18 g/mol
InChI Key: KAOALKAVGBEJIS-UHFFFAOYSA-N
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Patent
US04980502

Procedure details

4-methoxy-3,3-dimethyl-2-hydroxy butyric acid is prepared by conventional methods from 3-hydroxy-2,2-dimethyl-propionaldehyde and from that compound the ethyl ester of 4-methoxy-3,3-dimethyl-2-bromo-butyric acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxy-3,3-dimethyl-2-bromo-butyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]CC(C)(C)C=O.[CH3:8][O:9][CH2:10][C:11]([CH3:18])([CH3:17])[CH:12](Br)[C:13]([OH:15])=[O:14]>>[CH3:8][O:9][CH2:10][C:11]([CH3:18])([CH3:17])[CH:12]([OH:1])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=O)(C)C
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-methoxy-3,3-dimethyl-2-bromo-butyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C(C(=O)O)Br)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
COCC(C(C(=O)O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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